盐酸(1R,2R)-2-(氨基甲基)-N,N-二乙基-1-苯基环丙烷甲酰胺

描述

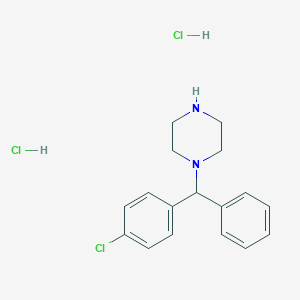

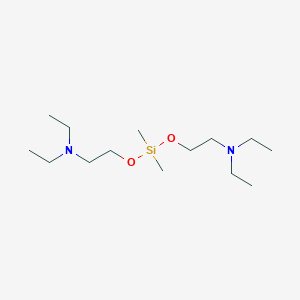

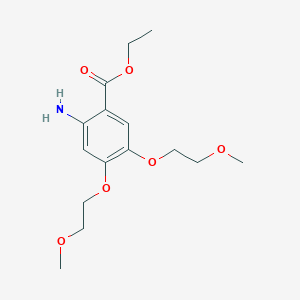

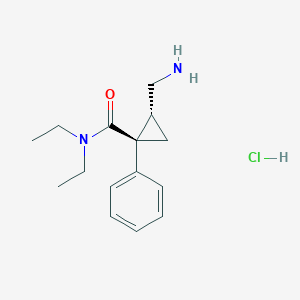

The compound is a cyclopropane derivative, which is a class of compounds known for their three-membered ring structure that imparts significant strain and unique chemical properties. The specific compound mentioned is a 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamide, which suggests it contains a phenyl group, an aminoalkyl side chain, and a diethylcarboxamide moiety attached to a cyclopropane ring.

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been explored in the literature. For instance, the enantioselective synthesis of 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides, which are potent NMDA receptor antagonists, involves the reaction of (R)-epichlorohydrin with phenylacetonitrile, followed by alkaline hydrolysis to yield a chiral cyclopropane lactone with high enantiomeric excess. Subsequent reactions, including nucleophilic addition of Grignard reagents and hydride reduction, are used to further functionalize the cyclopropane ring and introduce the desired substituents .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be quite complex due to the presence of multiple substituents that can influence the overall conformation of the molecule. For example, the crystal structure of a related compound, (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, shows that the cyclopropane ring adopts a Z-configuration, and the molecule forms intermolecular hydrogen bonds that lead to the formation of dimers and infinite chains in the crystal state .

Chemical Reactions Analysis

Cyclopropane derivatives are known to undergo various chemical reactions due to the strained nature of the cyclopropane ring. The adjacent substituents on the ring can exert steric repulsion, which can influence the reactivity of the compound. For example, the nucleophilic addition to aldehydes derived from cyclopropane lactones can proceed with high selectivity due to the conformational restriction imposed by the ring structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are closely related to their molecular structure. The presence of a strained ring, along with various substituents, can affect properties such as solubility, melting point, and reactivity. The crystal structure analysis of a related compound reveals that the conformation in the solid state is influenced by hydrogen bonding, which can also impact the compound's solubility and stability . The steric repulsion between adjacent substituents on the cyclopropane ring can also affect the compound's chemical reactivity, as seen in the synthesis of NMDA receptor antagonists .

科学研究应用

癌症治疗中的潜在应用

一种相关化合物盐酸 2-氨基-2-[2-(4-辛基苯基)]-1,3-丙二醇 (FTY720),展示了在癌症治疗中的潜在应用。FTY720 已被 FDA 批准用于治疗多发性硬化症,因为它具有免疫抑制作用。然而,它在几种癌症模型中也显示出临床前抗肿瘤功效,表明具有相似结构或官能团的化合物可能对癌症研究有前景 (Zhang et al., 2013).

对植物生长和乙烯生成的影响

另一个感兴趣的领域是研究植物中的 1-氨基环丙烷-1-羧酸 (ACC)。虽然没有直接关系,但这项研究突出了科学界对环丙烷衍生物及其生物学作用的兴趣。ACC 是乙烯的前体,乙烯是一种参与各种生长过程和胁迫反应的植物激素。了解像 ACC 这样的化合物的生物化学和生理学可以为植物生物学和农业应用提供见解 (Van de Poel & Van Der Straeten, 2014).

在神经学和精神病学中的应用

对具有相似结构特征或官能团的化合物的研究通常扩展到神经学和精神病学领域。例如,对 2008 年至 2012 年间磺胺类药物及其专利活动的研究揭示了开发靶向中枢神经系统的 novel 药剂的重大兴趣。这些药剂促进了记忆过程,并减轻了与各种神经系统疾病相关的认知功能障碍 (Carta, Scozzafava, & Supuran, 2012).

安全和危害

属性

IUPAC Name |

(1R,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCDYJFPRPDERF-SLHAJLBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@]1(C[C@H]1CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147073 | |

| Record name | Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride | |

CAS RN |

105310-47-2 | |

| Record name | Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105310472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。